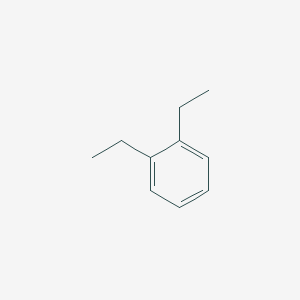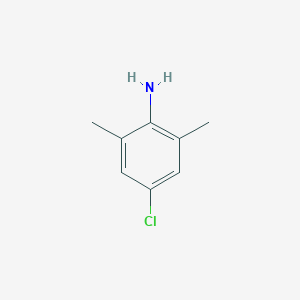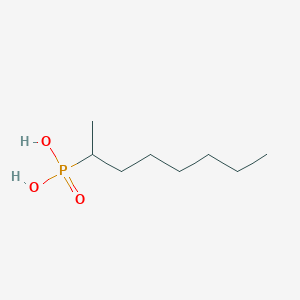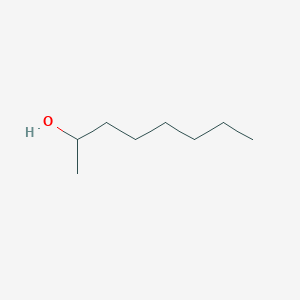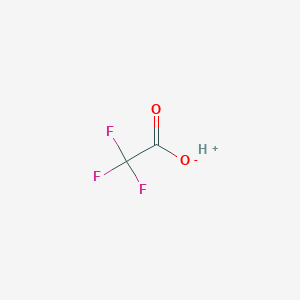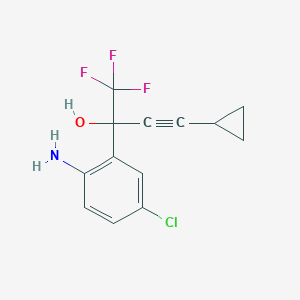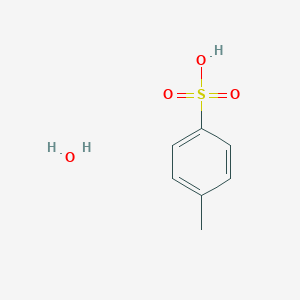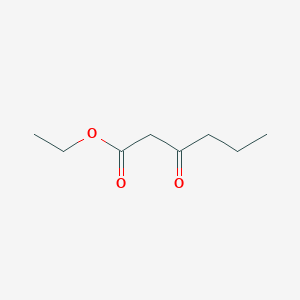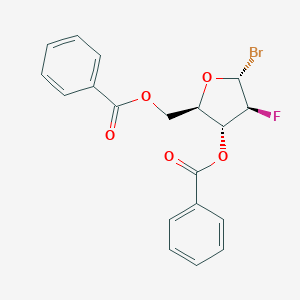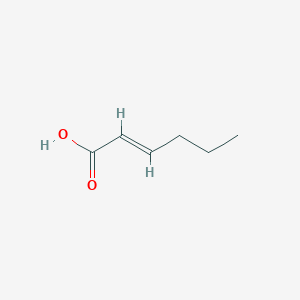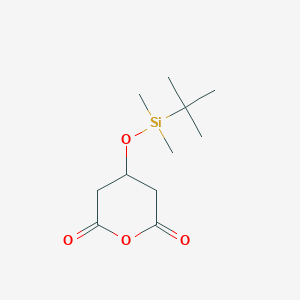
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
Overview
Description
3-(tert-Butyldimethylsilyloxy)glutaric anhydride is an organic compound with the molecular formula C11H20O4Si and a molecular weight of 244.36 g/mol . It is commonly used as a starting material for the preparation of labeling reagents . The compound is known for its stability and reactivity, making it valuable in various chemical synthesis applications.
Mechanism of Action
Target of Action
3-(tert-Butyldimethylsilyloxy)glutaric anhydride is a chemical compound that is primarily used as a starting material for the preparation of labeling reagents
Mode of Action
It is known to be used as a starting material in the synthesis of various reagents, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It has been used in the synthesis of new reagents, indicating that it may play a role in various biochemical reactions .
Result of Action
As a chemical reagent, its effects would likely depend on the specific reactions it is involved in and the compounds it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, it is recommended to be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known to be used as a starting material for the preparation of labeling reagents . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly documented in the available literature.
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to be used in the chemical synthesis of modified DNA probes . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly documented in the available literature.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(tert-Butyldimethylsilyloxy)glutaric anhydride can be synthesized through a modular approach involving the reaction of glutaric anhydride with tert-butyldimethylsilyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and room temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis. The process involves the use of large-scale reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsilyloxy)glutaric anhydride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 3-(tert-Butyldimethylsilyloxy)glutaric acid[][3].
Substitution: It can participate in substitution reactions where the tert-butyldimethylsilyloxy group is replaced by other functional groups[][3].
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid under mild conditions[][3].
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a catalyst[][3].
Major Products
Hydrolysis: Produces 3-(tert-Butyldimethylsilyloxy)glutaric acid[][3].
Substitution: Yields various substituted glutaric anhydrides depending on the nucleophile used[][3].
Scientific Research Applications
3-(tert-Butyldimethylsilyloxy)glutaric anhydride is widely used in scientific research, particularly in the fields of chemistry and biology . Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Glutaric Anhydride: A simpler anhydride without the tert-butyldimethylsilyloxy group.
Succinic Anhydride: Another anhydride with a similar structure but different reactivity.
Uniqueness
3-(tert-Butyldimethylsilyloxy)glutaric anhydride is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric protection and enhances its stability . This makes it particularly useful in selective organic synthesis and labeling applications .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAJGRHLLRGVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399829 | |
| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91424-40-7 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91424-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride in organic synthesis?
A: this compound serves as a crucial building block in the synthesis of various complex molecules, particularly in pharmaceutical applications. Its importance lies in its role as a precursor for the Rosuvastatin side chain. [, ]. Rosuvastatin, a widely prescribed statin drug, utilizes this side chain in its structure.
Q2: Can you describe the synthesis process of this compound from citric acid?
A: The synthesis of this compound from readily available citric acid involves a multi-step procedure [, ]:
Q3: What are the critical factors influencing the cyclization step in the synthesis of this compound?
A: Research indicates that several factors significantly impact the cyclization step's efficiency during this compound synthesis []:
Q4: Are there any analytical techniques available for the characterization and quantification of this compound?
A: Yes, High-Performance Liquid Chromatography (HPLC) has been identified as a suitable technique for analyzing this compound []. The method involves using a reverse-phase column with a methanol and buffer mobile phase, allowing for separation and quantification of the compound. This technique enables researchers to assess the purity of synthesized this compound by identifying potential impurities or degradation products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


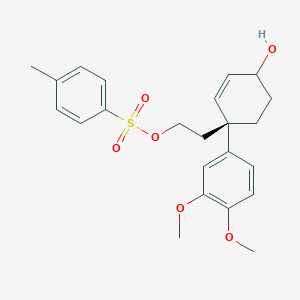

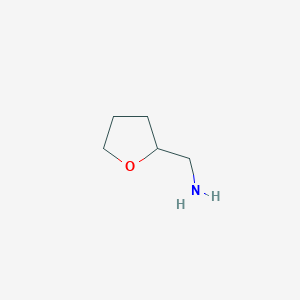
![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
